4,5-Dibromo-2-methylpyridazin-3-one chemical properties
4,5-Dibromo-2-methylpyridazin-3-one chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of 4,5-Dibromo-2-methylpyridazin-3-one (CAS No. 13645-74-4), a key intermediate in the development of novel bioactive molecules.
Executive Summary
4,5-Dibromo-2-methylpyridazin-3-one is a halogenated heterocyclic compound belonging to the pyridazinone class. The pyridazin-3(2H)-one core is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including cardiovascular and anticancer properties.[1] This intermediate, featuring two reactive bromine atoms, serves as a versatile scaffold for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. Its utility lies in its role as a building block for more complex molecules in medicinal chemistry and agrochemical research.[2][3][4] This guide summarizes its known physical and chemical properties, outlines a probable synthetic route, and describes its expected reactivity, providing a foundational resource for laboratory professionals.
Chemical and Physical Properties
Quantitative data for 4,5-Dibromo-2-methylpyridazin-3-one is limited in publicly available literature. The following tables summarize key identifiers and a combination of experimental and predicted data.
Compound Identification
| Identifier | Value | Reference |
| CAS Number | 13645-74-4 | [5][6][7] |
| Molecular Formula | C₅H₄Br₂N₂O | [5][6][7] |
| Molecular Weight | 267.91 g/mol | [4][7][8] |
| IUPAC Name | 4,5-dibromo-2-methylpyridazin-3-one | [7] |
| Canonical SMILES | CN1C(=O)C(=C(C=N1)Br)Br | [] |
| InChI Key | SLVVMPLOQDFREV-UHFFFAOYSA-N | [8][10] |
| Synonyms | 4,5-dibromo-2-methyl-2H-pyridazin-3-one | [5] |
Physicochemical Data
| Property | Value | Notes | Reference |
| Physical Form | Solid | --- | [8] |
| Melting Point | No data available | The unmethylated analog, 4,5-Dibromo-3(2H)-pyridazinone, melts at 226 °C (dec.). | [2][6] |
| Boiling Point | 236.9 °C at 760 mmHg | Predicted | [6][] |
| Flash Point | 97.1 °C | Predicted | [6] |
| Solubility | No data available | --- | [6] |
| pKa | 4.155 | Predicted | [10] |
| XLogP | 1.305 | Predicted | [10] |
| Storage | Store at 2-8°C under an inert atmosphere. | --- | [8] |
Spectral Data
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for 4,5-Dibromo-2-methylpyridazin-3-one is not detailed in the available literature. However, a chemically sound and logical approach is the N-methylation of its precursor, 4,5-Dibromo-3(2H)-pyridazinone (CAS: 5788-58-9).
Proposed Synthesis: N-methylation of 4,5-Dibromo-3(2H)-pyridazinone
This proposed protocol is based on standard procedures for the N-alkylation of lactams and related heterocycles.
Reaction Scheme:
Caption: Proposed synthesis of the target compound via N-methylation.
Methodology:
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Preparation: To a solution of 4,5-Dibromo-3(2H)-pyridazinone (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add a methylating agent, such as methyl iodide or dimethyl sulfate (B86663) (1.1 eq), dropwise to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product, 4,5-Dibromo-2-methylpyridazin-3-one.
Chemical Reactivity and Applications
As a drug intermediate, the primary value of 4,5-Dibromo-2-methylpyridazin-3-one lies in the reactivity of its two bromine atoms, which can be selectively or sequentially displaced.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazinone ring, enhanced by the electron-withdrawing effect of the carbonyl group, makes the C4 and C5 positions susceptible to nucleophilic aromatic substitution (SNAr). This is the most anticipated and valuable reaction pathway for this compound. Studies on structurally similar dibromo-heterocycles confirm their utility in SNAr reactions with a variety of nucleophiles.[14][15][16]
-
Regioselectivity: The relative reactivity of the bromine at the C4 versus the C5 position with nucleophiles has not been explicitly documented and would need to be determined experimentally.
-
Nucleophiles: A wide range of N-nucleophiles (amines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols) can be employed to displace the bromine atoms.
-
Reaction Control: By carefully controlling stoichiometry and reaction conditions (temperature, base, solvent), it may be possible to achieve selective monosubstitution or complete disubstitution, providing a pathway to diverse molecular structures.
Caption: Expected reactivity of the title compound in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bonds are also suitable handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.[15] This allows for the formation of C-C or C-N bonds, enabling the introduction of aryl, heteroaryl, or complex amine functionalities, which are crucial for tuning the pharmacological properties of a lead compound.
Safety and Handling
4,5-Dibromo-2-methylpyridazin-3-one should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
GHS Hazard Information
| Hazard | Code | Description | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [8] | |
| Signal Word | Warning | [8] | |
| Hazard Statements | H302 | Harmful if swallowed. | [8] |
| H315 | Causes skin irritation. | [8] | |
| H319 | Causes serious eye irritation. | [8] | |
| H335 | May cause respiratory irritation. | [8] | |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gear. If swallowed, call a poison center. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. | [8] |
Conclusion
4,5-Dibromo-2-methylpyridazin-3-one is a valuable chemical intermediate for constructing diverse molecular libraries, particularly for applications in drug discovery and agrochemical synthesis. While comprehensive experimental data on the compound itself is sparse, its structural features and the known chemistry of related pyridazinones strongly suggest its utility in SNAr and cross-coupling reactions. The information and proposed protocols in this guide provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 3(2H)-pyridazinone, 4,5-dibromo-2-methyl- | CAS 13645-74-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Page loading... [wap.guidechem.com]
- 7. 3(2H)-Pyridazinone, 4,5-dibromo-2-methyl- | C5H4Br2N2O | CID 203012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,5-Dibromo-2-methylpyridazin-3(2H)-one | 13645-74-4 [sigmaaldrich.com]
- 10. dempochem.com [dempochem.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
